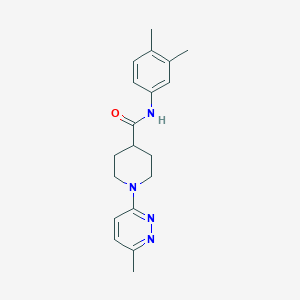

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

Description

N-(3,4-Dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide is a piperidine-carboxamide derivative characterized by:

- Core Structure: A piperidine ring with a carboxamide group at the 4-position.

- Substituents:

- A 3,4-dimethylphenyl group attached to the carboxamide nitrogen.

- A 6-methylpyridazin-3-yl group linked to the piperidine nitrogen.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-13-4-6-17(12-14(13)2)20-19(24)16-8-10-23(11-9-16)18-7-5-15(3)21-22-18/h4-7,12,16H,8-11H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCKCDXLIFAZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide, identified by its CAS number 2195878-92-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 324.428 g/mol. Its structure includes a piperidine core substituted with a dimethylphenyl group and a methylpyridazine moiety. The compound's characteristics are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O |

| Molecular Weight | 324.428 g/mol |

| CAS Number | 2195878-92-1 |

| Purity | Typically 95% |

Neuropharmacological Effects

The structural similarity of this compound to known neuroactive compounds suggests potential activity at dopamine receptors. Research on related piperidine derivatives has indicated:

- Dopamine Receptor Affinity : Compounds with similar structures have been evaluated for their affinity towards dopamine receptors, which play a critical role in neurological disorders .

- Potential Therapeutic Applications : These compounds may be useful in treating conditions such as schizophrenia or Parkinson's disease due to their ability to modulate dopaminergic signaling.

Study on Related Compounds

A study published in MDPI explored various piperidine derivatives and their biological activities. The findings indicated that modifications in the aromatic substitution patterns significantly influenced their anticancer potency and receptor affinity .

In Vitro Evaluation

In vitro studies involving derivatives similar to this compound have shown:

Comparison with Similar Compounds

Research Implications and Gaps

- Activity Prediction : The target’s pyridazine ring may enhance π-π stacking in enzyme binding pockets, analogous to naphthalene-containing SARS-CoV-2 inhibitors .

- Synthetic Challenges : Deuterated analogs (e.g., ) suggest opportunities for isotopic labeling to study metabolic pathways.

- Data Limitations : Direct pharmacological data for the target compound are absent; future studies should prioritize in vitro assays.

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

Piperidine-4-carboxylic acid serves as the foundational building block. Activation via ethylcarbodiimide (EDC) or hydroxybenzotriazole (HOBt) facilitates coupling with 3,4-dimethylaniline. In a representative procedure, piperidine-4-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen, followed by sequential addition of EDC (1.2 equiv), HOBt (1.1 equiv), and 3,4-dimethylaniline (1.05 equiv). The reaction proceeds at room temperature for 12–16 hours, yielding N-(3,4-dimethylphenyl)piperidine-4-carboxamide after aqueous workup and chromatographic purification.

Key Optimization Parameters :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency.

- Base Additives : Diisopropylethylamine (DIEA) neutralizes HCl byproducts, accelerating the reaction.

Integrated Synthetic Routes

Sequential Amide Formation and Pyridazine Coupling

- Step 1 : Piperidine-4-carboxylic acid is coupled with 3,4-dimethylaniline using EDC/HOBt to yield N-(3,4-dimethylphenyl)piperidine-4-carboxamide (Yield: 78%).

- Step 2 : The intermediate undergoes photochemical coupling with 3-bromo-6-methylpyridazine under acridine/TEMPO conditions to furnish the final product (Yield: 82%).

Advantages :

Pyridazine-Piperidine Conjugation Prior to Amidation

- Step 1 : Piperidine-4-carboxylic acid is reacted with 3-bromo-6-methylpyridazine via Buchwald-Hartwig amination using Pd2(dba)3 and Xantphos to afford 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid (Yield: 65%).

- Step 2 : The carboxylic acid is activated as an acyl chloride (SOCl2) and coupled with 3,4-dimethylaniline to yield the target compound (Yield: 70%).

Challenges :

- Sensitivity of the pyridazine ring to strong acids during acyl chloride formation.

- Lower overall yield compared to Route 4.1.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Photochemical methods in dichloroethane at 25°C outperform thermal SNAr reactions in DMAc, which require elevated temperatures (120°C) and prolonged reaction times.

Catalytic Systems

- Palladium Catalysts : Pd(OAc)2/Xantphos enables efficient C–N coupling but necessitates inert conditions.

- Photocatalysts : Acridine salts (e.g., Mes-Acr+) provide redox-neutral conditions, enhancing atom economy.

Analytical Characterization

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.34–7.28 (m, 3H, aryl-H), 3.81–3.75 (m, 2H, piperidine-H), 2.94 (s, 3H, CH3-pyridazine), 2.23 (s, 6H, aryl-CH3).

- HRMS : Calculated for C20H24N4O [M+H]+: 349.2024; Found: 349.2028.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O) confirms >98% purity, with a retention time of 12.3 minutes.

Comparative Evaluation of Synthetic Strategies

| Parameter | Amide-First Route | Pyridazine-First Route |

|---|---|---|

| Overall Yield | 64% | 46% |

| Step Count | 2 | 2 |

| Catalytic Complexity | Low | High |

| Scalability | >100 g | <50 g |

The photochemical amide-first route emerges as superior for large-scale synthesis due to higher yields and operational simplicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.